

# Z-DL-Met-OH: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Z-DL-Met-OH

Cat. No.: B3024028

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## Introduction

**Z-DL-Met-OH**, chemically known as N-benzyloxycarbonyl-DL-methionine, is a protected form of the essential amino acid DL-methionine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.[1][2] This compound is a fundamental building block in the chemical synthesis of peptides, facilitating the controlled, stepwise addition of methionine residues into a peptide chain.[3] Its application is vital in research laboratories for studying peptide structure and function, and it serves as a precursor in the development of peptide-based pharmaceuticals. This guide provides an in-depth overview of the physicochemical properties, synthesis, purification, analysis, and relevant biological signaling pathways associated with the core amino acid structure of **Z-DL-Met-OH**.

## Physicochemical and Quantitative Data

The fundamental properties of **Z-DL-Met-OH** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Weight	283.34 g/mol	[1]
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub> S	[1]
CAS Number	4434-61-1	[1]
Appearance	White to off-white solid	[1]
Purity	Typically ≥97%	
Solubility	Soluble in methanol	[1]

## Experimental Protocols

### Synthesis of Z-DL-Met-OH

A common and effective method for the synthesis of N-Cbz protected amino acids is the Schotten-Baumann reaction. This procedure involves the acylation of the amino acid with benzyl chloroformate under basic aqueous conditions.

Materials:

- DL-Methionine
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Benzyl chloroformate (Cbz-Cl)
- Dioxane or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Deionized water

#### Procedure:

- **Dissolution of Amino Acid:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve DL-methionine (1 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents). Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
- **Addition of Acylating Agent:** While vigorously stirring the cooled amino acid solution, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 10% aqueous sodium carbonate solution. The rate of addition should be controlled to keep the reaction temperature below 5 °C and maintain a basic pH (around 9-10).
- **Reaction:** After the complete addition of benzyl chloroformate, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
- **Acidification:** Cool the aqueous layer again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of **Z-DL-Met-OH** should form.
- **Extraction:** Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
- **Drying and Concentration:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **Z-DL-Met-OH**.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

## Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity applications, **Z-DL-Met-OH** can be purified using preparative reversed-phase HPLC.

Instrumentation and Reagents:

- Preparative HPLC system with a UV detector
- C18 reversed-phase column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Sample solvent: Acetonitrile/water (1:1)

Procedure:

- Sample Preparation: Dissolve the crude **Z-DL-Met-OH** in the sample solvent to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
- Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5) until a stable baseline is achieved.
- Injection and Elution: Inject the sample onto the column. Elute the compound using a linear gradient of increasing Mobile Phase B. For example, a gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm) to detect the aromatic Cbz group. Collect the fractions corresponding to the main product peak.
- Solvent Removal: Combine the collected fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified **Z-DL-Met-OH**.

## Analytical Characterization

The identity and purity of the synthesized **Z-DL-Met-OH** can be confirmed by several analytical methods. A common method for assessing purity is analytical HPLC. Chiral HPLC can be used

to separate the D and L enantiomers.[4][5]

Analytical HPLC Method:

- Column: C18 analytical column (e.g., 4.6 x 250 mm, 5  $\mu$ m)
- Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10  $\mu$ L
- Column Temperature: Ambient

The retention time and peak purity can be compared to a known standard. Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.

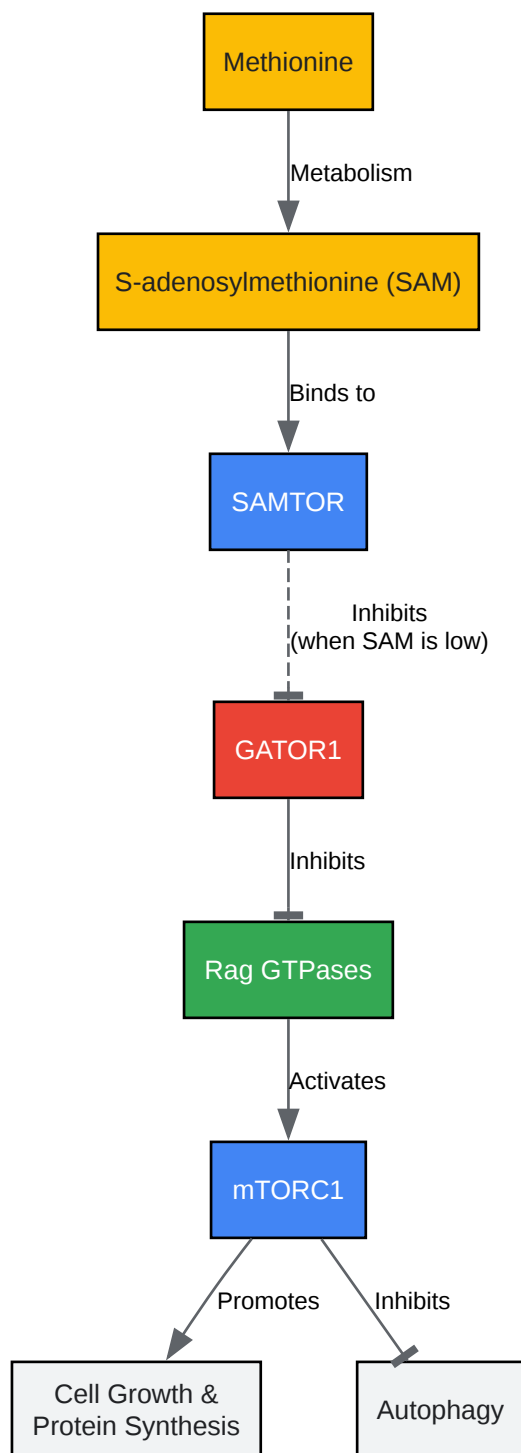
## Biological Context and Signaling Pathways

While **Z-DL-Met-OH** is primarily a synthetic intermediate, its core structure, methionine, is an essential amino acid with profound roles in cellular metabolism and signaling. Methionine metabolism is intricately linked to two critical signaling pathways: the mTOR pathway, which governs cell growth and proliferation, and the RIPK1 pathway, which is a key regulator of cell survival and death.

### Methionine and the mTORC1 Signaling Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, integrating signals from nutrients, growth factors, and cellular energy status.[6] Methionine itself does not directly signal to mTORC1. Instead, its metabolite, S-adenosylmethionine (SAM), serves as a key signaling molecule.[7][8] A protein named SAMTOR acts as a direct sensor of intracellular SAM levels.[7][8] When SAM levels are high (indicating methionine sufficiency), SAM binds to SAMTOR, causing it to dissociate from the GATOR1 complex. This dissociation relieves the inhibition of GATOR1 on the Rag GTPases, leading to the activation of mTORC1 and the promotion of anabolic processes like protein and

lipid synthesis.[7][8] Conversely, under methionine starvation, SAM levels drop, allowing SAMTOR to bind and inhibit GATOR1, which in turn inactivates mTORC1, leading to a shutdown of cell growth and the activation of catabolic processes like autophagy.[9]

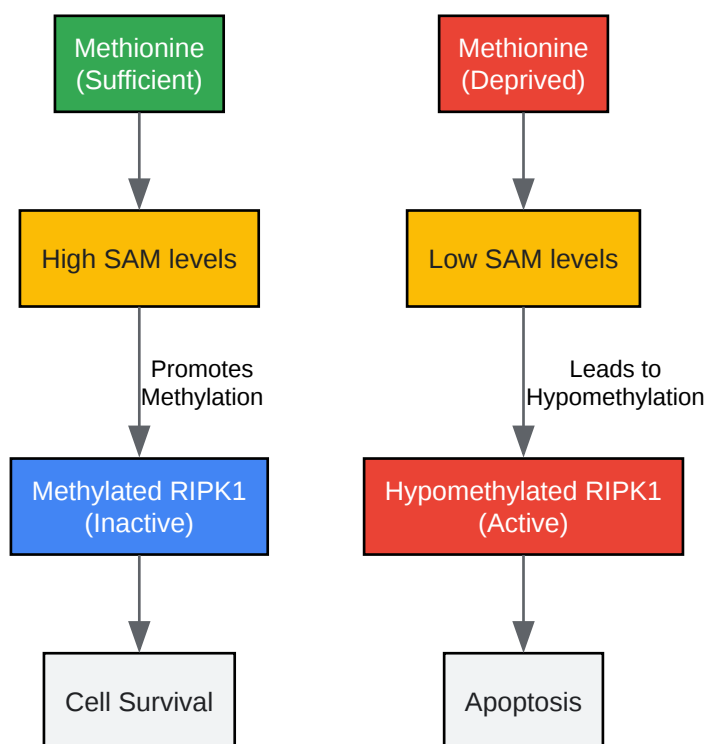


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Methionine sensing via SAMTOR to regulate mTORC1 activity.

## Methionine and the RIPK1 Signaling Pathway

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that determines cell fate in response to stimuli such as TNF- $\alpha$ .<sup>[10]</sup> It can trigger pro-survival pathways through NF- $\kappa$ B activation or programmed cell death pathways like apoptosis and necroptosis.<sup>[11]</sup> Recent studies have shown that RIPK1 activity is regulated by the availability of methionine.<sup>[12]</sup> The metabolite S-adenosylmethionine (SAM) is the donor for methylation reactions. In the presence of sufficient methionine and SAM, RIPK1 is methylated, which keeps it in an inactive state, promoting cell survival.<sup>[12]</sup> However, under conditions of methionine deprivation, SAM levels decrease, leading to reduced RIPK1 methylation.<sup>[12]</sup> This hypomethylated state primes RIPK1 for activation, which can then trigger downstream signaling cascades leading to apoptosis.<sup>[12]</sup> Thus, RIPK1 acts as a sensor of methionine availability to ensure cell survival only when metabolic conditions are favorable.



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Methionine availability influences cell fate via RIPK1 methylation.

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